1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1249124-23-9
VCID: VC6431024
InChI: InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2
SMILES: C1CN(CCC1O)C2=CC(=NC=C2)CO
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

CAS No.: 1249124-23-9

Cat. No.: VC6431024

Molecular Formula: C11H16N2O2

Molecular Weight: 208.261

* For research use only. Not for human or veterinary use.

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol - 1249124-23-9

Specification

CAS No. 1249124-23-9
Molecular Formula C11H16N2O2
Molecular Weight 208.261
IUPAC Name 1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol
Standard InChI InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2
Standard InChI Key ZGKAAFZCQIJOQG-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=CC(=NC=C2)CO

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, reflects its dual heterocyclic architecture. The piperidine ring (a six-membered amine) is substituted at the 4-position with a hydroxyl group (-OH), while the pyridine ring (a six-membered aromatic nitrogen heterocycle) is functionalized at the 2-position with a hydroxymethyl group (-CH2OH) . This combination introduces both hydrogen-bonding capabilities (via -OH groups) and conformational flexibility, which are advantageous for molecular interactions in biological systems .

Key structural parameters inferred from analogs include:

  • Molecular formula: Likely C11H16N2O2 (molar mass ≈ 208.26 g/mol), based on homologs such as 1-(pyridin-2-yl)piperidin-4-ol (C10H14N2O, 178.23 g/mol) .

  • Stereochemistry: The hydroxymethyl group’s position on the pyridine ring may influence chirality, though racemization risks depend on synthetic conditions .

Synthetic Strategies and Reaction Pathways

Chiral Pool Synthesis from α-Hydroxy Carboxylic Acids

A validated route for hydroxymethyl-substituted pyridines involves cyclocondensation of β-ketoenamides derived from α-hydroxy carboxylic acids like D-mandelic acid . For 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, this method could proceed as follows:

  • Enamino ketone formation: Reacting a protected α-hydroxy carboxylic acid with an enamine precursor.

  • TMSOTf-promoted cyclization: Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) facilitates ring closure to yield 4-hydroxypyridine intermediates .

  • Functionalization: Introducing the piperidin-4-ol moiety via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki reaction) .

Post-Functionalization via Boekelheide Rearrangement

Unsymmetrical substitution patterns on the pyridine ring can be achieved through Boekelheide rearrangements of pyridine N-oxides . This stepwise approach allows regioselective installation of the hydroxymethyl group at the 2-position, followed by piperidine ring annulation.

Physicochemical Properties and Stability

While experimental data for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol are scarce, analogs provide benchmarks:

PropertyAnalog (1-(Pyridin-2-yl)piperidin-4-ol) Analog (1-(Pyridin-4-yl)piperidin-4-ol) Predicted for Target Compound
Molar Mass (g/mol)178.23178.23208.26
Density (g/cm³)1.173N/A~1.2
Boiling Point (°C)340.7N/A~350
pKa14.74N/A~14 (hydroxyl groups)
SolubilityModerate in polar solventsSoluble in DMSOLikely polar solvent-soluble

The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated analogs, potentially improving aqueous solubility . Storage recommendations for similar compounds suggest refrigeration (2–8°C) to prevent decomposition .

Pharmacological Applications and Receptor Interactions

Histamine H3 Receptor Antagonism

4-Hydroxypiperidines are established histamine H3 receptor antagonists, modulating neurotransmitter release in the CNS . The hydroxyl and hydroxymethyl groups in 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol may facilitate hydrogen bonding with Asp114 and Glu206 residues in the H3 receptor’s binding pocket, akin to ADS-003 (pA2 = 8.47) .

Muscarinic M4 Receptor Modulation

Piperidine derivatives bearing aromatic substituents (e.g., pyridinyl groups) exhibit affinity for muscarinic receptors . Structural analogs in patent WO2017079641A1 demonstrate M4 antagonism, suggesting potential applications in neurological disorders like Alzheimer’s disease .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing enantioselective routes to exploit chiral centers for improved receptor selectivity .

  • In Vivo Pharmacokinetics: Assessing bioavailability, blood-brain barrier penetration, and metabolic stability.

  • Target Validation: Screening against GPCRs (e.g., serotonin, dopamine receptors) to identify off-target effects.

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